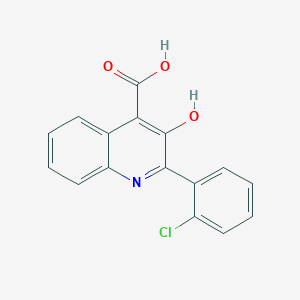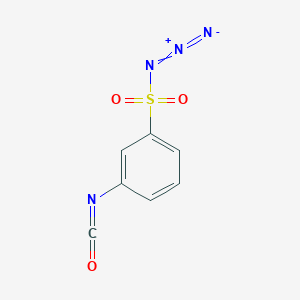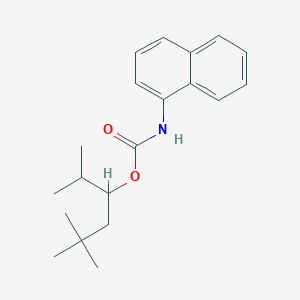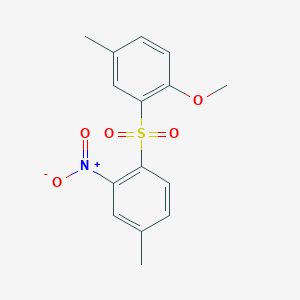
7-(2-Phenylethyl)tetraphene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Phenylethyl)tetraphene is a derivative of tetraphenylene, a polycyclic aromatic compound. Tetraphenylenes are known for their unique structural properties, including a rigid central eight-membered ring formed by ortho-annulation of four benzene rings. This structure imparts significant stability and interesting chemical properties to the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Phenylethyl)tetraphene typically involves the cycloaddition of triynes, a method developed by Shibata in 2009. This catalytic and enantioselective method yields tetraphenylene derivatives in good yields (45-93%) with excellent enantioselectivities (up to 99%) . The reaction conditions often involve the use of palladium catalysts and specific ligands to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the specialized conditions required. advancements in catalytic methods and the development of more efficient synthetic routes may pave the way for scalable production in the future .
化学反応の分析
Types of Reactions
7-(2-Phenylethyl)tetraphene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
科学的研究の応用
7-(2-Phenylethyl)tetraphene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 7-(2-Phenylethyl)tetraphene involves its interaction with specific molecular targets and pathways. Its rigid structure and aromaticity allow it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways are still under investigation, but its unique properties make it a promising candidate for further research .
類似化合物との比較
Similar Compounds
Tetraphenylene: The parent compound with a similar structure but without the phenylethyl group.
Tetraphenylethene: Another derivative with different substituents, known for its aggregation-induced emission properties.
Uniqueness
7-(2-Phenylethyl)tetraphene is unique due to the presence of the phenylethyl group, which imparts additional stability and alters its chemical reactivity compared to other tetraphenylene derivatives. This makes it particularly interesting for applications in materials science and organic electronics .
特性
CAS番号 |
5705-69-1 |
|---|---|
分子式 |
C26H20 |
分子量 |
332.4 g/mol |
IUPAC名 |
7-(2-phenylethyl)benzo[a]anthracene |
InChI |
InChI=1S/C26H20/c1-2-8-19(9-3-1)14-16-24-23-13-7-5-11-21(23)18-26-22-12-6-4-10-20(22)15-17-25(24)26/h1-13,15,17-18H,14,16H2 |
InChIキー |
HWLMCSUSUVEPGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


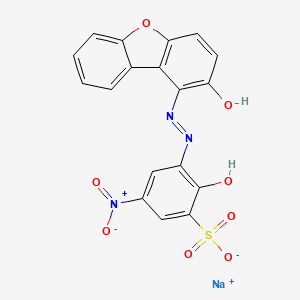

![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)

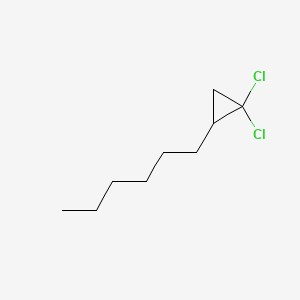
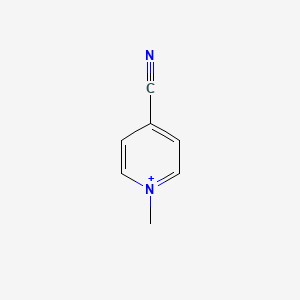
![3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one](/img/structure/B14727125.png)
